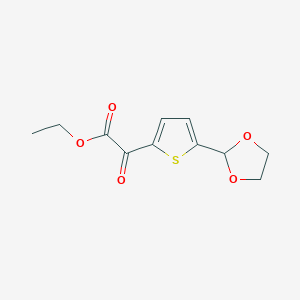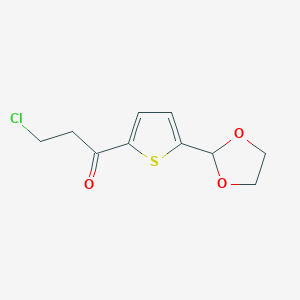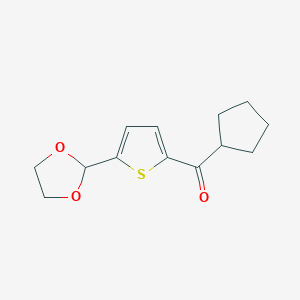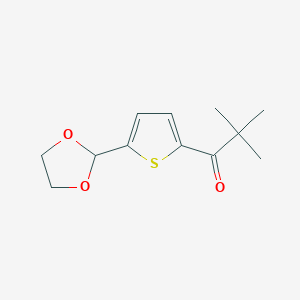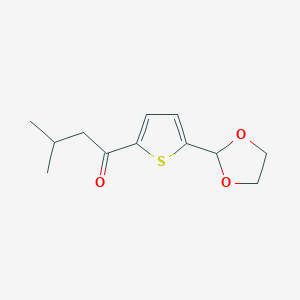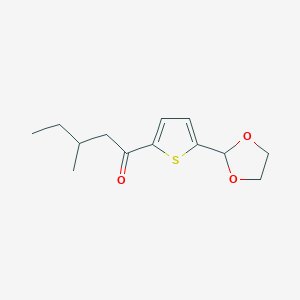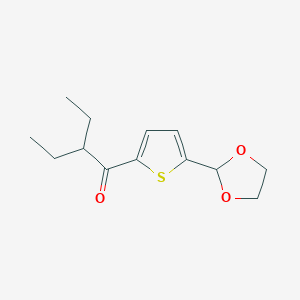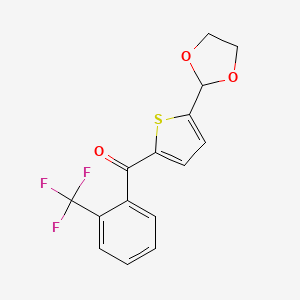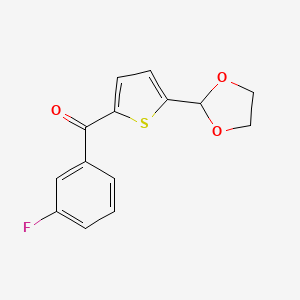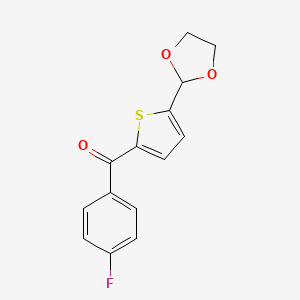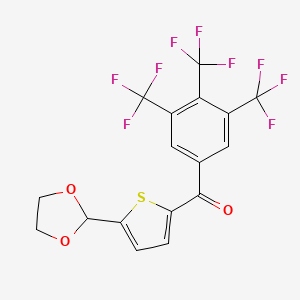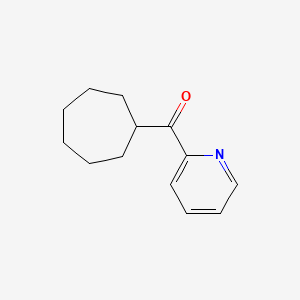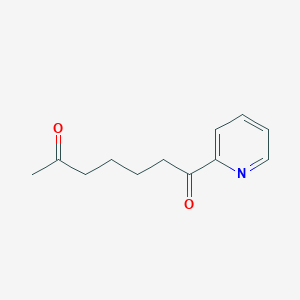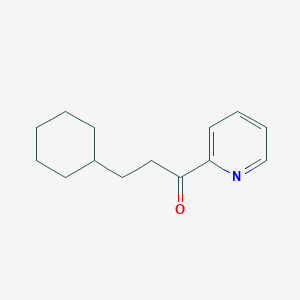
5-(3-Chlorophenyl)-5-oxovaleronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would involve providing a basic overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including any necessary reagents or catalysts, the reaction conditions, and the overall yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study demonstrated the synthesis and evaluation of compounds containing a fragment structurally related to 5-(3-Chlorophenyl)-5-oxovaleronitrile for antibacterial activity. These novel heterocyclic compounds exhibited promising antibacterial properties against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, suggesting their potential application in the development of new antibacterial agents (Mehta, 2016).
Crystal Structure and Docking Studies
Crystallographic and molecular docking studies have been conducted on compounds similar to 5-(3-Chlorophenyl)-5-oxovaleronitrile. These studies help in understanding the molecular orientation and interactions within biological targets like enzymes, which is crucial for drug design and development (Al-Hourani et al., 2015).
NMR Identification in Metabolism Studies
NMR techniques have been used to study the metabolism of related compounds, like the identification of metabolites in isolated dog hepatocytes. This provides valuable insights into the metabolic pathways and potential biomedical applications of these compounds (Martin et al., 2003).
Synthesis and Antimicrobial Activity
Research on the synthesis of novel compounds structurally similar to 5-(3-Chlorophenyl)-5-oxovaleronitrile has shown significant antimicrobial properties. These studies contribute to the development of new compounds with potential uses in combating microbial infections (Kumar et al., 2022).
Spectroscopic and Chemical Studies
Detailed spectroscopic and chemical studies, including DFT analysis, have been carried out on related compounds. These studies provide a deeper understanding of the molecular structure, electronic properties, and chemical reactivity, which are essential for various scientific applications (Pathade et al., 2020).
Pharmaceutical Intermediates
5-(3-Chlorophenyl)-5-oxovaleronitrile and related compounds have been used as intermediates in the synthesis of pharmaceuticals. Studies on these compounds help in improving the quality and efficacy of pharmaceutical products (Tang et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity and any potential hazards associated with its use or disposal.
Zukünftige Richtungen
This would involve discussing potential areas for future research, such as new reactions the compound could be used in, or potential new applications for the compound.
Each of these sections would typically involve a review of the relevant scientific literature, and the information would be presented in a clear, organized manner, with each section forming a separate paragraph with its own subheading. I hope this general outline is helpful! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMEBHXUQHFJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642235 |
Source


|
| Record name | 5-(3-Chlorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-5-oxovaleronitrile | |
CAS RN |
898767-68-5 |
Source


|
| Record name | 5-(3-Chlorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

